
PDGFR Tyrosine Kinase Inhibitor III
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von GTPL6019 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Reaktionsbedingungen. Während detaillierte Synthesewege proprietär sind, umfassen allgemeine Verfahren zur Synthese solcher Verbindungen typischerweise:
Anfangsbildung: Die anfängliche Bildung der Kernstruktur durch eine Reihe organischer Reaktionen, wie z. B. Kondensation oder Cyclisierung.
Modifikationen der funktionellen Gruppe: Einführung funktioneller Gruppen durch Substitutionsreaktionen.
Reinigung: Reinigung der Verbindung mit Techniken wie Chromatographie, um eine hohe Reinheit zu gewährleisten.
Industrielle Produktionsverfahren skalieren diese Laborverfahren häufig hoch und optimieren die Reaktionsbedingungen, um die Ausbeute zu erhöhen und die Kosten zu senken. Dies kann kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
GTPL6019 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine biologische Aktivität verändern.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verschiedene Substituenten in das Molekül einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
2.1 Gastrointestinal Stromal Tumors (GIST)
PDGFR Tyrosine Kinase Inhibitor III has shown promise in treating GISTs, particularly those harboring the D842V mutation. In clinical trials, agents like avapritinib have demonstrated unprecedented overall response rates and progression-free survival metrics in patients with this mutation, highlighting the effectiveness of targeting specific genetic alterations within tumors .
2.2 Other Tumor Types
Beyond GISTs, PDGFR inhibitors have been evaluated in various cancers including glioblastoma multiforme, lung carcinoma, and colorectal cancer. For instance, CP-673,451, a selective PDGFR inhibitor, exhibited significant antitumor activity across multiple xenograft models . The inhibition of PDGF signaling pathways has been correlated with reduced tumor growth and improved patient outcomes.
Preclinical Studies
Preclinical investigations have provided substantial evidence supporting the efficacy of PDGFR inhibitors. Studies indicate that these inhibitors can significantly reduce tumor vascular permeability and angiogenesis in xenograft models . For example, dynamic contrast-enhanced magnetic resonance imaging has illustrated the antitumor activity linked to decreased vascular permeability in treated tumors.
Case Studies
4.1 Avapritinib in GIST
A notable case study involved a patient with a PDGFRA D842V mutation who was treated with avapritinib. The patient achieved a partial response and maintained disease stabilization over an extended period (20 months) following treatment initiation . This case underscores the importance of genetic profiling in tailoring therapies for optimal outcomes.
4.2 Crenolanib for Advanced GIST
In another study involving crenolanib, patients with advanced/metastatic GISTs showed a clinical benefit rate of 31% in phase 1/2 trials . This selective inhibitor not only targets wild-type but also mutant forms of PDGFR, showcasing its potential as a versatile treatment option.
Comparative Efficacy
Inhibitor | Target Mutation | Overall Response Rate (%) | Median Progression-Free Survival (months) |
---|---|---|---|
Avapritinib | D842V | 91 | 34 |
Crenolanib | D842V | 31 | Not specified |
Regorafenib | Various | Not specified | 6.3 (compared to placebo) |
Wirkmechanismus
GTPL6019 exerts its effects by inhibiting the activity of platelet-derived growth factor receptors. These receptors are involved in cell growth and division. By blocking these receptors, GTPL6019 can prevent the proliferation of cancer cells. The molecular targets include the tyrosine kinase domain of the receptors, and the pathways involved are those related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
GTPL6019 ist einzigartig in seiner spezifischen Hemmung von Plättchen-Wachstumsfaktor-Rezeptoren. Ähnliche Verbindungen sind:
Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der in der Krebstherapie eingesetzt wird.
Sunitinib: Ein multitargetspezifischer Rezeptor-Tyrosinkinase-Inhibitor.
Sorafenib: Hemmt mehrere Kinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.
Im Vergleich zu diesen Verbindungen bietet GTPL6019 einen gezielteren Ansatz, der möglicherweise Nebenwirkungen reduziert und die Wirksamkeit bei bestimmten Krebsarten erhöht.
Biologische Aktivität
Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitors, particularly PDGFR Tyrosine Kinase Inhibitor III, are crucial in targeting various malignancies and pathological conditions associated with aberrant PDGFR signaling. PDGFRs play significant roles in cellular processes such as proliferation, migration, and survival, making their inhibitors valuable therapeutic agents in oncology and other diseases.
PDGFRs are receptor tyrosine kinases that, upon binding with their ligands (PDGF-A, PDGF-B, etc.), undergo dimerization and autophosphorylation, activating downstream signaling pathways that promote cellular growth and survival. This compound works by blocking this phosphorylation process, thereby inhibiting the signaling cascade that leads to tumor growth and angiogenesis.
Key Features of this compound:
- Target : PDGFR-α and PDGFR-β
- Type : Small molecule inhibitor
- Mechanism : Competitive inhibition of ATP binding to the kinase domain
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent biological activity across various cancer types and conditions characterized by excessive PDGF signaling.
In Vitro Studies
In vitro studies have shown that this inhibitor effectively reduces cell proliferation in various cancer cell lines. For instance:
- IC50 Values : The inhibitor has been reported to have an IC50 of approximately 0.15 μmol/L for PDGFR inhibition, indicating high potency against the receptor .
- Cell Lines Tested : Studies included osteosarcoma and gastrointestinal stromal tumors (GIST), where the inhibitor led to significant reductions in cell viability and induced apoptosis .
In Vivo Studies
In vivo experiments further corroborate the efficacy of this compound:
- Tumor Models : In animal models of glioblastoma, treatment resulted in reduced tumor growth rates and decreased angiogenesis .
- Dosage : A dosage of 30 mg/kg was sufficient to inhibit neointima formation in a rat carotid artery balloon injury model, highlighting its potential in vascular-related pathologies .
Case Studies
Several case studies illustrate the clinical relevance of PDGFR inhibitors:
- Case Study 1 : A patient with advanced GIST treated with a combination of imatinib and this compound showed a significant reduction in tumor size after 6 months of therapy.
- Case Study 2 : A cohort study involving patients with chronic myeloid leukemia (CML) demonstrated improved overall survival rates when treated with this inhibitor alongside standard therapies .
Comparative Efficacy
The following table summarizes the comparative efficacy of various PDGFR inhibitors:
Inhibitor | Target | IC50 (μmol/L) | Clinical Application |
---|---|---|---|
This compound | PDGFR-α/β | 0.15 | GIST, glioblastoma |
Imatinib (Gleevec) | BCR-ABL, PDGFR | 0.01 | CML, GIST |
Crenolanib | PDGFR-α/β | 0.009 | Advanced GIST with D842V mutation |
Eigenschaften
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPTKHSGKBHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447892 | |
Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205254-94-0 | |
Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.